1-(3,7-Dimethyloctyl)piperidine
Description
1-(3,7-Dimethyloctyl)piperidine is a branched aliphatic piperidine derivative characterized by a piperidine ring substituted with a 3,7-dimethyloctyl chain. Its molecular formula is C₁₈H₃₅N (monoisotopic mass: 265.274 Da) . This compound is structurally related to bioactive piperidine alkaloids found in natural sources, such as those isolated from Piper nigrum (black pepper) roots . Its synthetic derivatives, including quaternary ammonium salts (e.g., piproctanyl bromide, C₁₈H₃₆BrN), have applications in agrochemicals and pharmaceuticals .
Properties
CAS No. |
56717-15-8 |
|---|---|
Molecular Formula |
C15H31N |
Molecular Weight |
225.41 g/mol |
IUPAC Name |
1-(3,7-dimethyloctyl)piperidine |
InChI |
InChI=1S/C15H31N/c1-14(2)8-7-9-15(3)10-13-16-11-5-4-6-12-16/h14-15H,4-13H2,1-3H3 |
InChI Key |
QZCHUAYVJYJZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCN1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,7-Dimethyloctyl)piperidine can be synthesized through the anionic telomerization of isoprene with piperidine. This method involves the use of palladium complexes as catalysts. The reaction conditions typically include the use of solvents like ethanol and the presence of hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, the production of 1-(3,7-Dimethyloctyl)piperidine often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of alkyl halides for further functionalization .
Chemical Reactions Analysis
Types of Reactions: 1-(3,7-Dimethyloctyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
1-(3,7-Dimethyloctyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a plant growth regulator and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 1-(3,7-Dimethyloctyl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-κB and PI3K/Akt pathways, which are crucial in regulating cell survival, proliferation, and apoptosis
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares 1-(3,7-Dimethyloctyl)piperidine with analogous compounds based on substituents, molecular weight, and biological relevance:
Key Structural and Functional Differences
- Branching vs. Aromaticity : Unlike derivatives with aromatic substituents (e.g., trimethoxyphenyl in ), 1-(3,7-Dimethyloctyl)piperidine features a fully aliphatic branched chain. This reduces its polarity, likely enhancing lipid solubility and membrane permeability compared to aromatic analogs.
- Quaternary Ammonium Derivatives : The allyl-substituted quaternary ammonium derivative (piproctanyl) exhibits ionic character, making it suitable for applications requiring water solubility, such as plant growth regulators .
- Functional Group Diversity : Chloroacetyl or nitrophenyl groups in other piperidines introduce electrophilic reactivity or optical activity, enabling applications in drug design or materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
